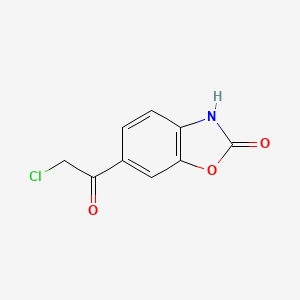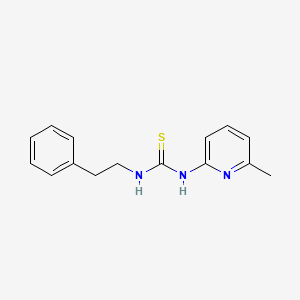
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea is a member of methylpyridines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
mGlu5 Receptor Antagonist : A compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, shows potent noncompetitive mGlu5 receptor antagonist activity, with potential therapeutic applications for anxiety disorders (Cosford et al., 2003).
Antimicrobial Activity : Synthesized pyrimidine derivatives, including thiourea compounds, demonstrate significant antimicrobial activity, highlighting their potential in medical applications (Rathod & Solanki, 2018).
Cytotoxicity Studies : Thiourea derivatives, including benzoyl and methyl-substituted variants, have been evaluated for their cytotoxicity against cancer cell lines, showing promising results for anticancer drug development (Ruswanto et al., 2015).
Materials Science
Corrosion Inhibition : The application of certain thiourea derivatives in corrosion resistance for mild steel in acidic environments has been explored, showcasing their potential as effective corrosion inhibitors (Hosseini & Azimi, 2009).
Fluorescence Probes : Novel fluorescence probes based on thiourea derivatives have been developed for sensitive detection in various applications, including environmental monitoring and biochemical assays (Wang et al., 2016).
Chemical Synthesis
Catalysis : Thiourea derivatives have been reported to enhance catalytic activity in Friedel-Crafts reactions and other organic synthesis processes, offering new strategies for catalyst design (Fan, Payne, & Kass, 2018).
Crystal Structure Analysis : Studies on the crystal structures of thiourea derivatives provide insights into their molecular interactions, which are crucial for designing compounds with specific properties (Draman, 2021).
Eigenschaften
Produktname |
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea |
|---|---|
Molekularformel |
C15H17N3S |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H17N3S/c1-12-6-5-9-14(17-12)18-15(19)16-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,16,17,18,19) |
InChI-Schlüssel |
BNAIDYBVJVKVHN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
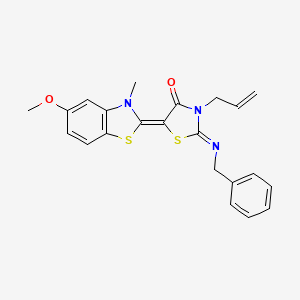
![6-Amino-1,3-dimethyl-5-[(3-methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1227318.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide](/img/structure/B1227320.png)
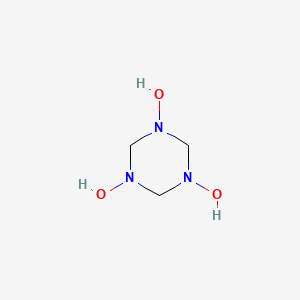
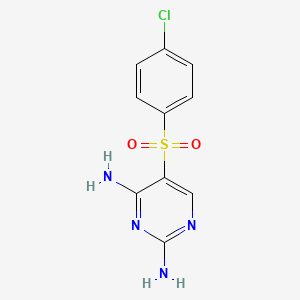
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)
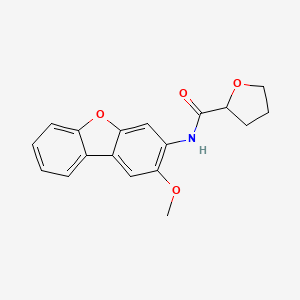
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)

![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)
